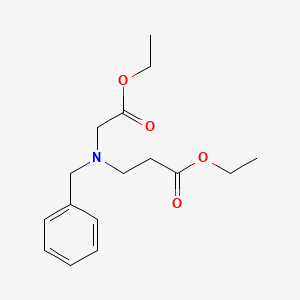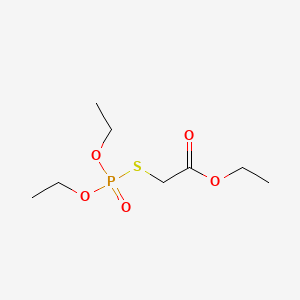
Acetoxon
Übersicht
Beschreibung
Acetoxon is an organophosphate compound known for its biochemical properties. It is a metabolite of the insecticide parathion and is recognized for its potent activity as an acetylcholinesterase inhibitor. This compound has significant implications in both agricultural and biochemical research due to its toxicological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetoxon can be synthesized through the oxidation of parathion. The process involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under controlled conditions to ensure the selective oxidation of the sulfur atom in parathion to form the oxon derivative.
Industrial Production Methods: Industrial production of this compound is not common due to its high toxicity and limited applications. when required, it is produced in specialized facilities with stringent safety protocols. The process involves the careful handling of parathion and the use of appropriate oxidizing agents to achieve the desired conversion.
Types of Reactions:
Oxidation: As mentioned, this compound is formed through the oxidation of parathion.
Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of less toxic products.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phosphorus atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Hydrolysis Conditions: Aqueous solutions, often under acidic or basic conditions to accelerate the reaction.
Major Products Formed:
From Oxidation: this compound itself is the product of the oxidation of parathion.
From Hydrolysis: The hydrolysis of this compound results in the formation of diethyl phosphate and p-nitrophenol.
Wissenschaftliche Forschungsanwendungen
Acetoxon is primarily used in research settings to study the mechanisms of acetylcholinesterase inhibition. This has implications in understanding the toxicological effects of organophosphates and developing antidotes for poisoning. Additionally, it serves as a model compound in biochemical studies related to enzyme inhibition and neurotoxicity.
Wirkmechanismus
Acetoxon exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of muscles, glands, and central nervous system structures. This can result in symptoms of poisoning, such as muscle twitching, respiratory distress, and convulsions.
Vergleich Mit ähnlichen Verbindungen
Parathion: The parent compound from which acetoxon is derived.
Paraoxon: Another oxon derivative of parathion, also an acetylcholinesterase inhibitor.
Malathion: Another organophosphate insecticide with similar biochemical properties but less toxic to humans.
Uniqueness of this compound: this compound is unique due to its high potency as an acetylcholinesterase inhibitor. Its formation from parathion and its role in toxicological studies make it a compound of significant interest in biochemical research. Unlike some other organophosphates, this compound is primarily studied for its toxicological effects rather than its direct application in agriculture.
Eigenschaften
IUPAC Name |
ethyl 2-diethoxyphosphorylsulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5PS/c1-4-11-8(9)7-15-14(10,12-5-2)13-6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCQYAQOWIQUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041581 | |
| Record name | Acetoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
BP: 73 °C at 0.005 mm Hg | |
| Record name | ACETOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Toxicants of this class phosphorylate almost irreversibly varying amt of acetylcholinesterase enzyme of tissues, allowing accum of acetylcholine at cholinergic neuro-effector junctions (muscarinic effects), and at skeletal muscle myoneural junctions and in autonomic ganglia (nicotinic effects). /Organophosphate pesticides/ | |
| Record name | ACETOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
2425-25-4 | |
| Record name | Acetophos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetoxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoxon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETOXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4K0KB7I7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACETOXON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do structural modifications, particularly branching in the alkyl chain, influence the binding affinity of organophosphates like acetoxon to acetylcholinesterase?
A: The research primarily focuses on understanding how structural changes in organophosphates, specifically branching in the alkyl chain, affect their binding affinity to acetylcholinesterase. [] While the paper doesn't directly analyze this compound's binding, it examines a series of branched-chain homologs of diethyl malaoxon and this compound. By comparing the affinity and phosphorylation constants of these homologs, the researchers gain valuable insights into the structure-activity relationship. The study reveals that introducing branching generally decreases the binding affinity to the enzyme. This suggests that the spatial arrangement of atoms and the steric hindrance caused by branching play a crucial role in the interaction between these organophosphates and the active site of acetylcholinesterase. This knowledge is fundamental for understanding the factors influencing the potency and selectivity of organophosphate inhibitors like this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


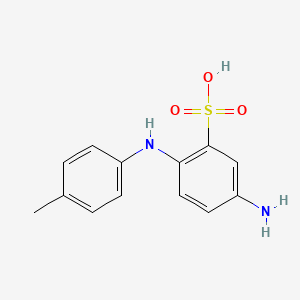
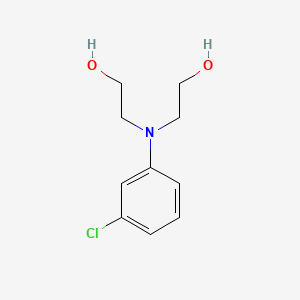
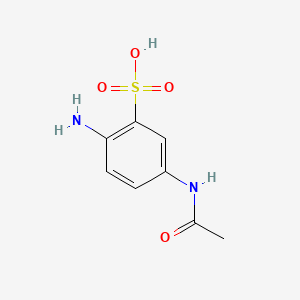

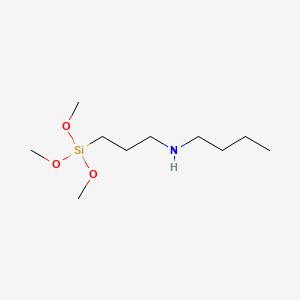
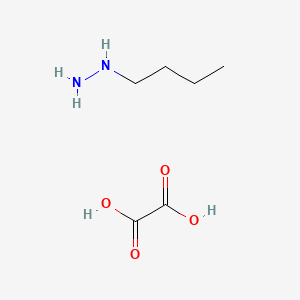
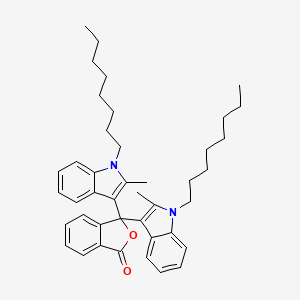
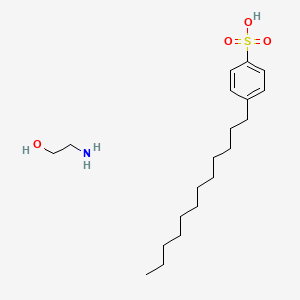
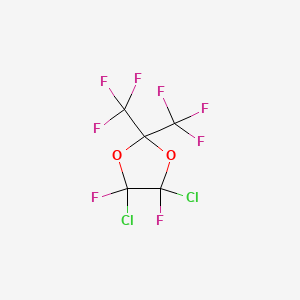
![6-tert-Butyl-1-oxaspiro[2.5]octane](/img/structure/B1265637.png)
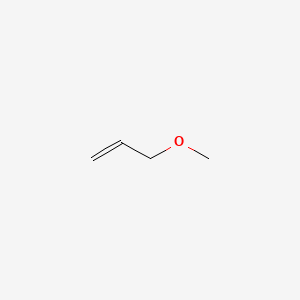

![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)
